2,3-Dichloro-4-methyl-5-nitropyridine
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Overview
Description
2,3-Dichloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methyl-5-nitropyridine typically involves the nitration of 2,3-dichloro-4-methylpyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloro-4-methyl-5-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methyl-5-nitropyridine involves its interaction with various molecular targets, depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyridine: Similar in structure but differs in the position of the chlorine atoms.
2-Chloro-4-methyl-3-nitropyridine: Similar but with different substitution patterns on the pyridine ring.
2,3-Dichloro-5-nitropyridine: Lacks the methyl group present in 2,3-Dichloro-4-methyl-5-nitropyridine.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
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Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,3-dichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |
InChI Key |
NFMIOIYBIKDRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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